4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)-
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Overview
Description
4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and isatoic anhydride. The reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms.
Thiazole Formation: Using thioamides or other sulfur-containing reagents.
Methoxylation: Using phenol derivatives and methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms (bromine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Quinazolinone derivatives with substituted halogen atoms.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- involves interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound with diverse biological activities.
6,8-Dibromo-4(3H)-Quinazolinone: A brominated derivative with similar properties.
2-(Phenylmethoxy)-4(3H)-Quinazolinone: A methoxylated derivative with unique characteristics.
Uniqueness
4(3H)-Quinazolinone, 6,8-dibromo-2-(phenylmethoxy)-3-(2-thiazolyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
CAS No. |
85178-79-6 |
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Molecular Formula |
C18H11Br2N3O2S |
Molecular Weight |
493.2 g/mol |
IUPAC Name |
6,8-dibromo-2-phenylmethoxy-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H11Br2N3O2S/c19-12-8-13-15(14(20)9-12)22-17(25-10-11-4-2-1-3-5-11)23(16(13)24)18-21-6-7-26-18/h1-9H,10H2 |
InChI Key |
FASBKBWLFKWEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC=CS4 |
Origin of Product |
United States |
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